

Dissolution of RS102895 for In Vivo Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RS102895

Cat. No.: B15602449

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the dissolution and administration of **RS102895**, a selective CCR2 chemokine receptor antagonist, for in vivo studies. The information compiled herein is intended to guide researchers in preparing stable and effective formulations for various preclinical models. The protocols cover different administration routes, including intraperitoneal, oral, and administration via drinking water, with specific details on vehicle composition, achievable concentrations, and recommended dosing schedules. Additionally, this document outlines the key signaling pathways modulated by **RS102895** and provides a general workflow for in vivo experiments utilizing this compound.

Physicochemical Properties of RS102895

A thorough understanding of the physicochemical properties of a compound is critical for developing appropriate formulations for in vivo administration. **RS102895** is a small molecule with specific solubility characteristics that dictate the choice of solvents and vehicles.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Weight | 390.40 g/mol (free base); 426.86 g/mol (hydrochloride salt) | [1][2] |
| Molecular Formula | C ₂₁ H ₂₁ F ₃ N ₂ O ₂ | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (up to 175 mg/mL), Ethanol (up to 50 mg/mL with sonication and warming) | [1] |
| Insoluble in | Water | [3] |

Recommended Solvents and Vehicles for In Vivo Administration

Due to its poor solubility in aqueous solutions, **RS102895** requires a multi-step dissolution process for the preparation of dosing solutions for in vivo studies. The most common approach involves creating a stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), followed by dilution in a suitable vehicle.

Caution: The final concentration of DMSO in the dosing solution should be minimized to avoid solvent-related toxicity in animal models. It is generally recommended to keep the final DMSO concentration below 10%.

Here are some commonly used vehicle formulations for **RS102895**:

| Vehicle Composition | Achievable Concentration | Administration Route | Reference |
|---|--|-------------------------------------|---------------------|
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral (gavage), Intraperitoneal (IP) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Intraperitoneal (IP) | [1] |
| DMSO (stock) diluted in distilled water | Final concentration for injection not specified, stock at 10 mg/mL | Intraperitoneal (IP) | [4] |
| Dissolved in drinking water | 10 mg/kg/day | Oral | [5] |

Experimental Protocols

The following are detailed, step-by-step protocols for the preparation and administration of **RS102895** for in vivo research.

Preparation of RS102895 Stock Solution in DMSO

Materials:

- **RS102895** powder
- Anhydrous (hygroscopic) Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended for higher concentrations)

Procedure:

- Weigh the desired amount of **RS102895** powder in a sterile tube.

- Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).[\[1\]](#)[\[4\]](#)
- Vortex the solution vigorously until the powder is completely dissolved. For higher concentrations, sonication or gentle warming (up to 60°C for ethanol) may be necessary to aid dissolution.[\[1\]](#)
- Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are reported to be stable for up to 1 month at -20°C and 6 months at -80°C when protected from light.[\[1\]](#)

Preparation of Dosing Solutions and Administration

It is highly recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[\[1\]](#)

Protocol 1: DMSO and Corn Oil Formulation

- Prepare a stock solution of **RS102895** in DMSO (e.g., 25 mg/mL).[\[1\]](#)
- For a 1 mL final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[\[1\]](#)
- Mix thoroughly by vortexing to ensure a uniform suspension.
- Administer the solution via intraperitoneal injection. For mice, the recommended maximum injection volume is typically < 10 mL/kg.[\[6\]](#)

Protocol 2: Multi-component Vehicle Formulation

- Prepare a stock solution of **RS102895** in DMSO (e.g., 25 mg/mL).[\[1\]](#)
- To prepare 1 mL of the final dosing solution, sequentially add and mix the following components:
 - 100 µL of DMSO stock solution

- 400 μ L of PEG300. Mix well.
- 50 μ L of Tween-80. Mix well.
- 450 μ L of Saline. Mix well to achieve a clear solution.[1]
- Administer the solution via intraperitoneal injection.

General IP Injection Workflow for Mice:

- Restrain the mouse appropriately.
- The target site for IP injection is the mouse's lower right quadrant of the abdomen to avoid injuring major organs.[7]
- Insert the needle at a 30-45° angle.[7]
- Administer the substance and withdraw the needle.
- Monitor the animal for any adverse reactions.

Protocol: DMSO and Corn Oil Formulation

- Prepare the dosing solution as described in the IP Injection Protocol 1 (10% DMSO, 90% Corn Oil).[1]
- Administer the solution using a proper oral gavage needle. The maximum dosing volume for mice is typically recommended to be around 10 mL/kg.[8]

General Oral Gavage Workflow for Mice:

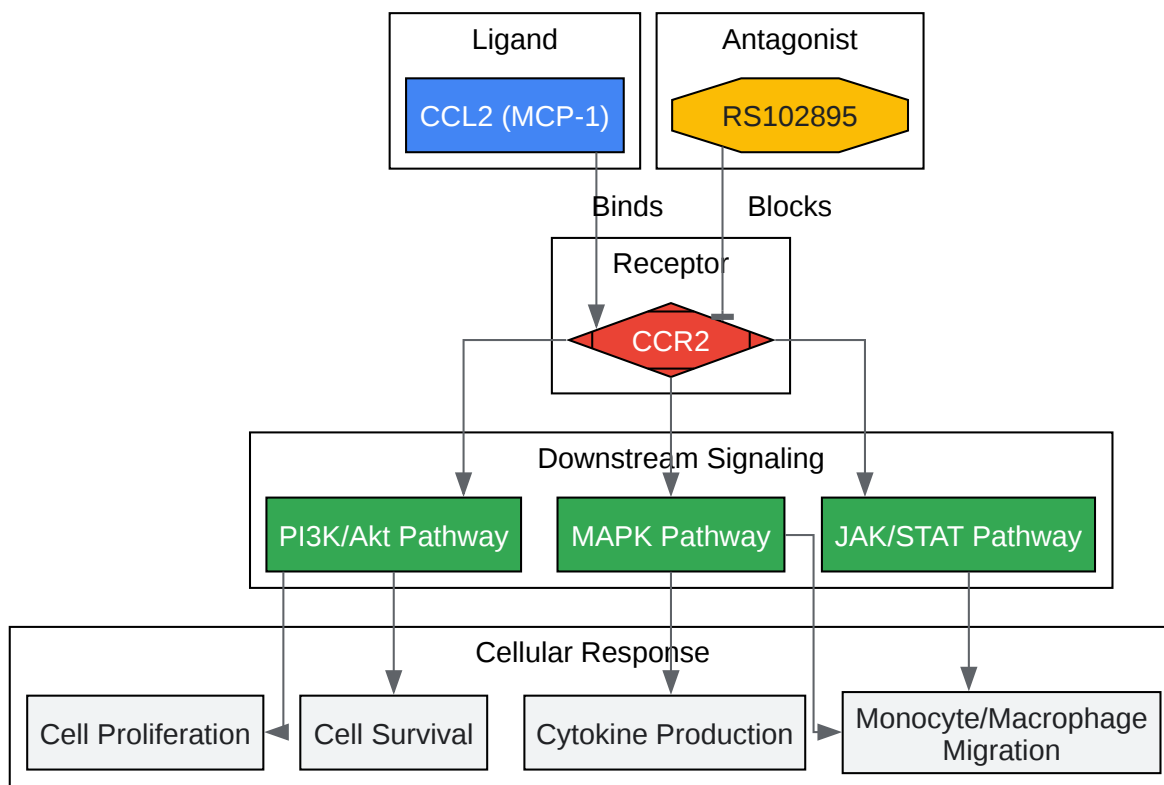
- Select the appropriate size gavage needle.
- Properly restrain the animal to ensure a straight line from the mouth to the esophagus.
- Gently insert the gavage needle into the esophagus.
- Administer the solution smoothly.

- Monitor the animal post-administration.
- Calculate the total daily dose required for the animal cohort (e.g., 10 mg/kg/day).[5]
- Estimate the daily water consumption of the animals.
- Dissolve the calculated amount of **RS102895** in a small volume of a suitable co-solvent if necessary, before adding it to the total volume of drinking water to ensure complete dissolution.
- Provide the medicated water as the sole source of drinking water.
- Prepare fresh medicated water regularly.

Signaling Pathway and Experimental Workflow

CCR2 Signaling Pathway

RS102895 is a selective antagonist of the C-C chemokine receptor type 2 (CCR2). The binding of ligands, such as CCL2 (also known as MCP-1), to CCR2 initiates a cascade of downstream signaling events. These pathways are crucial in mediating inflammatory responses, primarily by directing the migration of monocytes and macrophages to sites of inflammation. **RS102895** blocks these signaling events by preventing ligand binding to CCR2.[2][9]

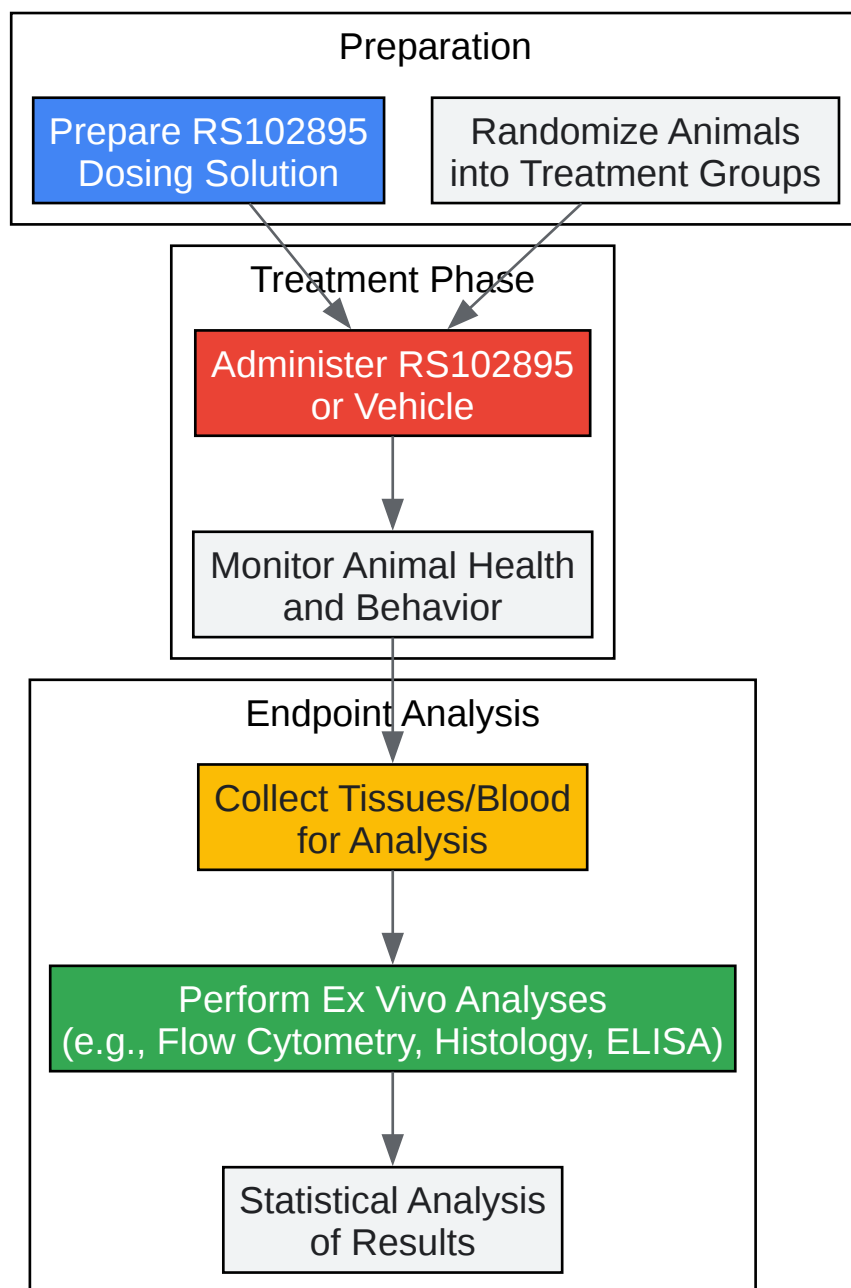


[Click to download full resolution via product page](#)

Caption: CCR2 Signaling Pathway and Inhibition by **RS102895**.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the administration of **RS102895**.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vivo study with **RS102895**.

Summary of In Vivo Studies Utilizing RS102895

The following table summarizes key parameters from published in vivo studies that have successfully used **RS102895**.

| Animal Model | Dose | Administration Route | Vehicle | Key Findings | Reference |
|--------------|---------------|----------------------|---------------|---|-----------|
| Mice | 5 mg/kg | Intraperitoneal (IP) | Water | Blocked monocyte migration to lymph nodes | [4] |
| Mice | 10 mg/kg/day | Drinking Water | Water | Reduced macrophage influx and chronic renal damage | [5] |
| Rats | 5 mg/kg | Intraperitoneal (IP) | Not specified | Ameliorated renal damage and hypertension | [9] |
| Mice | Not specified | Not specified | Vehicle | Reduced VCR-induced allodynia and monocyte infiltration | [10] |

Conclusion

The successful use of **RS102895** in in vivo studies is highly dependent on the appropriate preparation of dosing solutions. Due to its hydrophobic nature, a multi-step dissolution process involving an initial solubilization in DMSO followed by dilution in a suitable vehicle is necessary. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute preclinical studies with **RS102895**, ensuring consistent and reliable results. It is crucial to adhere to best practices for animal handling and administration techniques to minimize experimental variability and ensure animal welfare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dissolution of RS102895 for In Vivo Preclinical Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602449#how-to-dissolve-rs102895-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com